4-(Methyl(phenyl)amino)naphthalene-1,2-dione
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Overview
Description
4-(Methyl(phenyl)amino)naphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with methyl(phenyl)amine. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Methyl(phenyl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Scientific Research Applications
4-(Methyl(phenyl)amino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methyl(phenyl)amino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxynaphthalene-1,4-dione): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antifungal and antibacterial activities.
Menadione (2-methyl-1,4-naphthoquinone): Used as a vitamin K3 supplement and has anticoagulant properties.
Uniqueness
4-(Methyl(phenyl)amino)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17672-02-5 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(N-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)17(20)14-10-6-5-9-13(14)15/h2-11H,1H3 |
InChI Key |
GFOFRGPKZHUQDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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